3-Cyclobutyl-3-oxopropanenitrile

Description

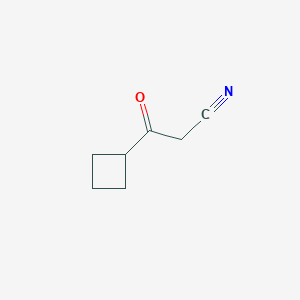

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJYSJUMDLMTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551370 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-89-3 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclobutyl-3-oxopropanenitrile, a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines a common synthetic route with a detailed experimental protocol, and presents available spectral data. Currently, there is limited publicly available information regarding the specific biological activities or mechanisms of action of this compound.

Chemical and Physical Properties

3-Cyclobutyl-3-oxopropanenitrile, with the molecular formula C₇H₉NO, is a ketone-substituted nitrile.[1] Its structure incorporates a cyclobutyl ring, a carbonyl group, and a nitrile functional group, making it a useful intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile

| Property | Value | Source |

| CAS Number | 118431-89-3 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| IUPAC Name | 3-cyclobutyl-3-oxopropanenitrile | [1] |

| Synonyms | β-Oxo-cyclobutanepropanenitrile, Cyclobutanecarbonylacetonitrile | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 80.1 ± 19.8 °C | |

| pKa (Predicted) | 9.77 ± 0.20 |

Synthesis

A common and effective method for the synthesis of 3-Cyclobutyl-3-oxopropanenitrile is the acylation of a nitrile with a cyclobutyl-containing acylating agent. One reported method involves the reaction of a cyclobutanecarboxylate ester with acetonitrile. An alternative and frequently cited route is the reaction of cyclobutanecarbonyl chloride with malononitrile in the presence of a non-nucleophilic base, such as triethylamine.

Experimental Protocol: Synthesis from Cyclobutanecarbonyl Chloride and Malononitrile

This protocol is based on established chemical principles for the synthesis of β-ketonitriles.

Materials:

-

Cyclobutanecarbonyl chloride

-

Malononitrile

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of malononitrile (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-Cyclobutyl-3-oxopropanenitrile.

Diagram 1: Synthetic Workflow

References

A Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutyl-3-oxopropanenitrile is a β-ketonitrile compound of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a ketone and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Cyclobutyl-3-oxopropanenitrile, outlines standard experimental protocols for their determination, and includes a representative synthetic method. All quantitative data are presented in easily digestible tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

3-Cyclobutyl-3-oxopropanenitrile, with the CAS number 118431-89-3, is a small organic molecule featuring a cyclobutane ring attached to a propanenitrile backbone with a keto group at the beta position.[1][2] Its structural and physicochemical properties are summarized in the tables below. It is important to note that many of the available data are computationally predicted rather than experimentally determined.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-cyclobutyl-3-oxopropanenitrile | [2] |

| CAS Number | 118431-89-3 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Canonical SMILES | C1CC(C1)C(=O)CC#N | [2] |

| InChI | InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | [2] |

| InChIKey | BAJYSJUMDLMTGH-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Remarks | Source |

| Molecular Weight | 123.15 g/mol | --- | [2] |

| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg | Calculated | [1] |

| Melting Point | N/A | No experimental data available | |

| Density | 1.1 ± 0.1 g/cm³ | Calculated | [1] |

| Flash Point | 80.1 ± 19.8 °C | Calculated | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.25 | Predicted | [1] |

| pKa | N/A | No experimental data available | |

| Solubility | N/A | No experimental data available | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | Calculated | [1] |

| Refractive Index | 1.486 | Calculated | [1] |

Synthesis

A common method for the synthesis of β-ketonitriles such as 3-Cyclobutyl-3-oxopropanenitrile is the Claisen condensation of an appropriate ester with acetonitrile.[3][4][5] A representative protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of 3-Cyclobutyl-3-oxopropanenitrile from a cyclobutanecarboxylic acid ester and acetonitrile using a strong base.

Materials:

-

Ethyl cyclobutanecarboxylate (or a similar cyclobutyl ester)

-

Acetonitrile

-

Sodium ethoxide (or another suitable strong base like sodium hydride)

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: While stirring, add a solution of ethyl cyclobutanecarboxylate and acetonitrile in anhydrous diethyl ether dropwise from the dropping funnel to the base suspension.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-Cyclobutyl-3-oxopropanenitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Cyclobutyl-3-oxopropanenitrile.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental protocols for determining key physicochemical properties. While these are general methods, they are applicable to 3-Cyclobutyl-3-oxopropanenitrile.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.[6][7]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 3-Cyclobutyl-3-oxopropanenitrile (in solid form)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly to get an approximate melting point range.

-

Accurate Melting Point: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point, then decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Melting Point Determination Workflow Diagram

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8][9]

Materials:

-

3-Cyclobutyl-3-oxopropanenitrile

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or agitator at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preparation: Add an excess amount of 3-Cyclobutyl-3-oxopropanenitrile to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a known volume of solvent and determine the concentration of 3-Cyclobutyl-3-oxopropanenitrile using a validated analytical method.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Solubility Determination Workflow Diagram

Caption: Workflow for solubility determination by the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of an acidic or basic compound.[10][11][12]

Materials:

-

3-Cyclobutyl-3-oxopropanenitrile

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a water-cosolvent mixture)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Dissolve a known amount of 3-Cyclobutyl-3-oxopropanenitrile in a known volume of the solvent.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Add the titrant (NaOH solution) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: Determine the equivalence point (the point of steepest inflection) of the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

pKa Determination Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that 3-Cyclobutyl-3-oxopropanenitrile is directly involved in any specific biological signaling pathways or possesses significant biological activity. Its primary utility appears to be as an intermediate in chemical synthesis.

Conclusion

This technical guide has summarized the available physicochemical data for 3-Cyclobutyl-3-oxopropanenitrile and provided detailed, standardized protocols for the experimental determination of its key properties. While many of the current data points are computational, the provided methodologies offer a clear path for obtaining empirical values. The synthesis protocol and associated workflow diagram provide a practical guide for its preparation. For researchers and professionals in drug development, 3-Cyclobutyl-3-oxopropanenitrile represents a valuable scaffold for the creation of novel chemical entities. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. 3-Cyclobutyl-3-oxopropanenitrile | CAS#:118431-89-3 | Chemsrc [chemsrc.com]

- 2. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

Spectral Analysis of 3-Cyclobutyl-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 3-cyclobutyl-3-oxopropanenitrile[1]

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.15 g/mol [1]

-

SMILES: C1CC(C1)C(=O)CC#N[1]

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of a compound. For 3-Cyclobutyl-3-oxopropanenitrile, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.[1][2]

Table 1: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 124.07569 | 119.8 |

| [M+Na]⁺ | 146.05763 | 126.9 |

| [M-H]⁻ | 122.06113 | 123.3 |

| [M+NH₄]⁺ | 141.10223 | 134.0 |

| [M+K]⁺ | 162.03157 | 130.0 |

| [M]⁺ | 123.06786 | 121.9 |

Data sourced from PubChemLite.[3]

Predicted NMR Spectroscopic Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.2 | m | 1H | CH (methine of cyclobutyl) |

| ~ 2.5 | s | 2H | CH₂ (methylene adjacent to nitrile) |

| ~ 2.4 - 2.1 | m | 4H | CH₂ (cyclobutyl) |

| ~ 2.0 - 1.8 | m | 2H | CH₂ (cyclobutyl) |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C=O (ketone) |

| ~ 116 | C≡N (nitrile) |

| ~ 48 | CH (methine of cyclobutyl) |

| ~ 25 | CH₂ (methylene adjacent to nitrile) |

| ~ 24 | CH₂ (cyclobutyl) |

| ~ 18 | CH₂ (cyclobutyl) |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-Cyclobutyl-3-oxopropanenitrile are based on the characteristic frequencies of its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 2250 | Medium | C≡N (nitrile stretch) |

| ~ 1710 | Strong | C=O (ketone stretch) |

| ~ 2950 - 2850 | Medium-Strong | C-H (aliphatic stretch) |

| ~ 1450 | Medium | C-H (aliphatic bend) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for 3-Cyclobutyl-3-oxopropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclobutyl-3-oxopropanenitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

If the sample is a solid, press it firmly against the crystal to ensure good contact.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Cyclobutyl-3-oxopropanenitrile in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup (Gas Chromatograph):

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure separation of the compound from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

-

Use helium as the carrier gas.

-

-

Instrument Setup (Mass Spectrometer):

-

Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or ion trap).

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will record mass spectra continuously as compounds elute from the GC column.

-

The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Cyclobutyl-3-oxopropanenitrile are analyzed.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like 3-Cyclobutyl-3-oxopropanenitrile.

Caption: Workflow for the spectral analysis of 3-Cyclobutyl-3-oxopropanenitrile.

References

Navigating the Structural Landscape: A Technical Guide to the Predicted Collision Cross Section of 3-Cyclobutyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted collision cross section (CCS) of 3-Cyclobutyl-3-oxopropanenitrile, a crucial parameter for its identification and characterization in complex biological and chemical matrices. Understanding the CCS, a measure of an ion's size and shape in the gas phase, is paramount for advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS), which are increasingly vital in metabolomics, drug discovery, and structural biology. This document summarizes predicted CCS values, outlines a detailed experimental protocol for their determination, and provides a visual representation of the analytical workflow.

Predicted Collision Cross Section Data

The predicted collision cross section (CCS) values for various adducts of 3-Cyclobutyl-3-oxopropanenitrile have been calculated and are available in public databases. These predictions, generated using the CCSbase prediction tool, offer a valuable theoretical baseline for experimental work.[1] The following table summarizes these predicted values, providing a reference for different ionization products of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.07569 | 119.8 |

| [M+Na]⁺ | 146.05763 | 126.9 |

| [M-H]⁻ | 122.06113 | 123.3 |

| [M+NH₄]⁺ | 141.10223 | 134.0 |

| [M+K]⁺ | 162.03157 | 130.0 |

| [M+H-H₂O]⁺ | 106.06567 | 104.2 |

| [M+HCOO]⁻ | 168.06661 | 138.0 |

| [M+CH₃COO]⁻ | 182.08226 | 187.7 |

| [M+Na-2H]⁻ | 144.04308 | 125.3 |

| [M]⁺ | 123.06786 | 121.9 |

| [M]⁻ | 123.06896 | 121.9 |

Data sourced from PubChemLite, calculated using CCSbase.[1]

Experimental Determination of Collision Cross Section

The experimental determination of CCS values is primarily achieved through ion mobility-mass spectrometry (IM-MS).[2][3][4] This technique separates ions based on their differential mobility through a buffer gas under the influence of an electric field.[3][5] The time it takes for an ion to traverse the ion mobility cell is related to its rotationally averaged collision cross section.

Key Experimental Protocol: Traveling-Wave Ion Mobility-Mass Spectrometry (TWIM-MS)

A widely used method for CCS measurement is traveling-wave ion mobility-mass spectrometry (TWIM-MS). The following protocol provides a generalized methodology for the determination of the CCS for a small molecule like 3-Cyclobutyl-3-oxopropanenitrile.

1. Sample Preparation and Introduction:

-

A standard solution of 3-Cyclobutyl-3-oxopropanenitrile is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions.

2. Ion Mobility Separation:

-

The generated ions are introduced into the traveling-wave ion mobility cell, which is filled with a neutral buffer gas (typically nitrogen).[3]

-

A series of voltage pulses creates a wave that propels the ions through the cell.

-

The mobility of an ion, and therefore its drift time, is dependent on its size, shape, and charge. More compact ions with smaller CCS values will travel faster than bulkier ions.[5]

3. Mass Analysis:

-

Following separation in the ion mobility cell, the ions enter a mass analyzer (e.g., time-of-flight, TOF) for mass-to-charge ratio (m/z) determination.

4. Calibration and CCS Calculation:

-

To obtain accurate CCS values, a calibration must be performed using a set of known compounds with established CCS values.[6]

-

The drift times of the calibrant ions are measured and used to create a calibration curve that correlates drift time with CCS.

-

The measured drift time of the 3-Cyclobutyl-3-oxopropanenitrile ion is then used to calculate its CCS value based on this calibration curve.

5. Data Analysis:

-

The experimental CCS value is compared to predicted values and can be used as an additional parameter for confident compound identification, especially for distinguishing between isomers.[6] Machine learning algorithms and large CCS databases can aid in the prediction and validation of experimental results.[5][7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of CCS determination and the relationship between key analytical parameters.

Caption: Experimental workflow for CCS determination.

References

- 1. PubChemLite - 3-cyclobutyl-3-oxopropanenitrile (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion's Polarizability and Molecular Mass with Limited Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes | MDPI [mdpi.com]

- 7. Collision cross section compendium to annotate and predict multi-omic compound identities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Key Functional Groups in 3-Cyclobutyl-3-oxopropanenitrile

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a molecule's functional groups is paramount to predicting its chemical behavior, metabolic fate, and potential therapeutic applications. This whitepaper provides an in-depth technical analysis of the key functional groups present in the chemical structure of 3-Cyclobutyl-3-oxopropanenitrile, a molecule of significant interest to researchers and scientists in the field.

Deciphering the Structure of 3-Cyclobutyl-3-oxopropanenitrile

3-Cyclobutyl-3-oxopropanenitrile, with the molecular formula C7H9NO, is a small organic molecule characterized by a unique combination of three principal functional groups: a cyclobutyl ring, a ketone, and a nitrile moiety.[1][2][3] The spatial arrangement and electronic interplay of these groups dictate the molecule's overall reactivity and potential for intermolecular interactions.

The systematic IUPAC name, 3-cyclobutyl-3-oxopropanenitrile, clearly delineates its structure: a three-carbon propane chain forms the backbone, with a nitrile group at one end (position 1), a ketone (oxo) group at position 3, and a cyclobutyl ring also attached to the third carbon.[1]

Core Functional Groups: Properties and Reactivity

The distinct chemical properties of 3-Cyclobutyl-3-oxopropanenitrile are a direct consequence of its constituent functional groups.

1. The Cyclobutyl Group: This four-membered cycloalkane ring introduces a degree of ring strain into the molecule. While less strained than cyclopropane, the cyclobutyl group can influence the reactivity of the adjacent ketone. The strained geometry may impact the kinetics of reactions at the carbonyl carbon.

2. The Ketone (Oxo) Group: The carbonyl (C=O) group is a site of significant chemical activity. The carbon atom is electrophilic, making it susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is crucial for creating chiral centers in synthetic chemistry.[4]

-

Nucleophilic Addition: The carbonyl carbon can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

3. The Nitrile Group: The carbon-nitrogen triple bond (-C≡N) is another key reactive center. It can undergo several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, respectively.[4] This provides a synthetic route to other important classes of compounds.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

The presence of both a ketone and a nitrile group in a β-relationship (separated by one carbon) classifies this molecule as a β-ketonitrile. This arrangement enhances the acidity of the α-protons (the hydrogens on the carbon between the ketone and nitrile), making this position susceptible to deprotonation and subsequent alkylation or other electrophilic substitution reactions.

Spectroscopic Characterization

The identification and characterization of these functional groups are typically achieved through spectroscopic methods. While specific experimental data for 3-Cyclobutyl-3-oxopropanenitrile is not extensively published, expected spectroscopic features can be predicted based on known data for similar structures.

| Functional Group | Spectroscopic Method | Expected Observation |

| Nitrile (-C≡N) | Infrared (IR) Spectroscopy | Sharp absorption peak around 2240 cm⁻¹[4] |

| Ketone (C=O) | Infrared (IR) Spectroscopy | Strong absorption peak around 1710 cm⁻¹[4] |

| Nitrile Carbon | ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift (δ) around 115-120 ppm[4] |

| Ketone Carbonyl Carbon | ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift (δ) around 200-210 ppm[4] |

| Cyclobutyl Protons | ¹H Nuclear Magnetic Resonance (NMR) | Multiplet signal in the range of δ 2.0–3.0 ppm[4] |

Table 1: Predicted Spectroscopic Data for the Key Functional Groups in 3-Cyclobutyl-3-oxopropanenitrile.

Experimental Protocols

General Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent on an IR-transparent window (e.g., NaCl plates).

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the nitrile and ketone functional groups.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the presence of the cyclobutyl, methylene, and other protons, as well as the carbon environments of the nitrile and ketone groups.

Logical Relationships and Experimental Workflow

The characterization and further synthetic manipulation of 3-Cyclobutyl-3-oxopropanenitrile follow a logical workflow.

Caption: Experimental workflow for the synthesis, characterization, and derivatization of 3-Cyclobutyl-3-oxopropanenitrile.

Signaling Pathways and Molecular Interactions

While specific signaling pathway involvement for 3-Cyclobutyl-3-oxopropanenitrile is not detailed in the provided context, the functional groups present suggest potential interactions with biological targets. The ketone can act as a hydrogen bond acceptor, and the nitrile group, while a weaker hydrogen bond acceptor, can participate in dipole-dipole interactions. The overall lipophilicity, influenced by the cyclobutyl ring, will govern its ability to cross cell membranes.

Caption: Potential molecular interactions of 3-Cyclobutyl-3-oxopropanenitrile with a biological target.

This technical guide serves as a foundational resource for researchers engaged in the study and application of 3-Cyclobutyl-3-oxopropanenitrile. A comprehensive understanding of its functional groups is the cornerstone for innovative drug design and the development of novel synthetic methodologies.

References

- 1. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-cyclobutyl-3-oxopropanenitrile (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-cyclobutyl-3-oxopropanenitrile; [abichem.com]

- 4. 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile () for sale [vulcanchem.com]

An In-depth Technical Guide to the Safety and Hazards of 3-Cyclobutyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). Always consult the specific SDS for 3-Cyclobutyl-3-oxopropanenitrile and adhere to all institutional and regulatory safety protocols.

Executive Summary

3-Cyclobutyl-3-oxopropanenitrile is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation. Due to the lack of specific publicly available quantitative toxicity data (e.g., LD50, LC50), a precautionary approach to handling is imperative. The primary toxicological concern associated with aliphatic nitriles, such as this compound, is the potential for metabolic release of cyanide, which can disrupt cellular respiration. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols related to 3-Cyclobutyl-3-oxopropanenitrile to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Cyclobutyl-3-oxopropanenitrile is classified with the following hazards.[1]

Table 1: GHS Hazard Classification for 3-Cyclobutyl-3-oxopropanenitrile

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Note: These classifications are based on aggregated data and may vary slightly between suppliers.

Toxicological Profile

Mechanism of Toxicity

The primary mechanism of acute toxicity for many aliphatic nitriles is the metabolic release of cyanide.[2] This process is typically catalyzed by cytochrome P450 enzymes in the liver.[2] The liberated cyanide then inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain of cellular respiration.[2] This inhibition prevents the utilization of oxygen by cells, leading to cellular hypoxia and, in severe cases, systemic toxicity.[2]

Expected Toxicological Effects

-

Acute Effects: Ingestion, inhalation, or skin absorption may lead to symptoms consistent with cyanide poisoning, including headache, dizziness, nausea, vomiting, and in severe cases, loss of consciousness, seizures, and respiratory arrest. The harmful nature of this compound by all routes of exposure underscores the need for stringent containment measures.

-

Irritation: Direct contact with the liquid or its vapors can cause significant irritation to the skin, eyes, and respiratory tract.[1]

Quantitative Toxicological Data

Specific LD50 and LC50 values for 3-Cyclobutyl-3-oxopropanenitrile are not publicly documented. For a structurally similar compound, Ethyl 3-cyclobutyl-3-oxopropanoate, a calculated flash point of 95.7 ± 19.9 °C has been reported, which aligns with the "combustible liquid" classification.

Experimental Protocols for Hazard Evaluation (General)

Detailed experimental protocols for the toxicological assessment of 3-Cyclobutyl-3-oxopropanenitrile are not available. However, the following are general methodologies used to evaluate the toxicity of nitriles:

Acute Toxicity Studies (General Protocol)

Acute toxicity studies are performed to determine the effects of a single, high-dose exposure to a substance.

-

Test Animals: Typically, studies are conducted in rodent models (e.g., mice or rats).

-

Administration: The test substance is administered via the relevant routes of exposure (oral gavage, dermal application, or inhalation).

-

Dose Ranging: A preliminary dose-ranging study is often conducted to determine the appropriate dose levels for the main study.

-

Main Study: Multiple groups of animals are treated with different dose levels of the substance. A control group receives a placebo.

-

Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test population) is calculated using statistical methods.

-

Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed to identify any target organs of toxicity.

In Vitro Metabolism Studies

These studies are conducted to investigate the metabolic pathways of a compound.

-

Test System: Typically uses liver microsomes, which contain cytochrome P450 enzymes.

-

Incubation: The test compound is incubated with the liver microsomes in the presence of necessary cofactors.

-

Analysis: The reaction mixture is analyzed over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites (e.g., cyanide).

Safe Handling and Storage

Given the hazards of 3-Cyclobutyl-3-oxopropanenitrile, the following handling and storage procedures are mandatory:

Table 2: Safe Handling and Storage Procedures

| Aspect | Procedure |

| Engineering Controls | Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Change gloves immediately if contaminated. - Eye Protection: Safety glasses with side shields or chemical goggles are required. - Lab Coat: A flame-resistant lab coat should be worn. |

| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing vapors or mists. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. - Ensure adequate ventilation. |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |

| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. |

Emergency Procedures

Table 3: Emergency Response Protocols

| Situation | Procedure |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling 3-Cyclobutyl-3-oxopropanenitrile in a laboratory setting.

Caption: Workflow for the safe handling of 3-Cyclobutyl-3-oxopropanenitrile.

Potential Toxicity Pathway

The following diagram illustrates the potential mechanism of toxicity for aliphatic nitriles.

Caption: Inferred metabolic pathway leading to the toxicity of 3-Cyclobutyl-3-oxopropanenitrile.

References

GHS Classification of 3-Cyclobutyl-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for the chemical compound 3-Cyclobutyl-3-oxopropanenitrile. The information herein is compiled from publicly available safety data and regulatory information to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this substance.

GHS Classification Summary

3-Cyclobutyl-3-oxopropanenitrile is classified under the GHS with hazards related to flammability, acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1]

Signal Word: Warning

Pictograms:

| Pictogram | Hazard Class |

| Flammable liquids | |

| Acute toxicity (oral, dermal, inhalation); Skin irritation; Serious eye irritation; Specific target organ toxicity — Single exposure |

Hazard Statements: [1]

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements: [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P319: If eye irritation persists: Get medical help.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P403: Store in a well-ventilated place.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data and Experimental Protocols

This section details the available quantitative data and the methodologies of the key experiments that form the basis of the GHS classification for 3-Cyclobutyl-3-oxopropanenitrile.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

Toxicological Data

The substance is classified as "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled." Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values from acute toxicity studies are not publicly available. The classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).

Classification: Causes skin irritation.[1]

Experimental Protocol: Acute Dermal Irritation/Corrosion Study

A study was conducted to assess the acute dermal irritation and corrosion potential in rabbits, following OECD Test Guideline 404.

-

Test System: Three young adult New Zealand White (NZW) rabbits.

-

Procedure: A 0.5 mL dose of the test substance was applied topically via a semi-occlusive patch to the intact skin of each rabbit. The application duration was 4 hours.

-

Observation: Dermal reactions, including erythema, eschar, and edema, were observed and scored at 1, 24, 48, and 72 hours after patch removal.

-

Results: No dermal corrosion or irritation was observed in any of the animals at any observation point. The skin irritation score was 0.00 for all animals.

It is important to note that while this specific study did not indicate skin irritation, the official GHS classification from other sources is "Causes skin irritation." This discrepancy may be due to other available data not in the public domain or variations in test conditions.

Classification: Causes serious eye irritation.[1]

Experimental Protocol: Acute Eye Irritation/Corrosion Study

An in-vivo study was conducted to evaluate the eye irritation potential of 3-Cyclobutyl-3-oxopropanenitrile. The methodology followed a standard guideline for such assessments.

-

Test System: The study utilized the rabbit eye model.

-

Procedure: A defined volume of the undiluted test substance was instilled into the conjunctival sac of one eye of the rabbit. The other eye served as a control.

-

Observation: The eyes were examined for signs of irritation, including redness, swelling, and discharge, at specified intervals after instillation.

-

Results: The substance was found to be a severe eye irritant.

Classification: May cause respiratory irritation.[1]

Detailed experimental protocols for the respiratory irritation assessment of 3-Cyclobutyl-3-oxopropanenitrile are not publicly available. The classification is based on notifications to regulatory inventories.

Physical Hazards

Classification: Combustible liquid.[1]

Specific experimental data from flammability tests (e.g., flash point determination) are not detailed in the publicly available documents. The classification indicates that the substance has a flash point within the range defined for combustible liquids by GHS.

Visualized GHS Workflow

The following diagram illustrates the general workflow for the GHS classification of a chemical substance, leading to the hazard communication elements for 3-Cyclobutyl-3-oxopropanenitrile.

Caption: GHS classification workflow for 3-Cyclobutyl-3-oxopropanenitrile.

References

The Cyclobutane Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Activities of Cyclobutane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and synthetic tractability have led to its incorporation into a diverse array of biologically active molecules, including approved therapeutics and promising clinical candidates. This technical guide delves into the multifaceted biological activities of cyclobutane-containing compounds, offering a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Physicochemical Properties and Strategic Incorporation of the Cyclobutane Moiety

The strategic inclusion of a cyclobutane ring can profoundly influence a molecule's physicochemical and pharmacological properties.[1] Its inherent ring strain, with a strain energy of 26.3 kcal/mol, results in a puckered, non-planar conformation.[1][2] This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target while minimizing the entropic penalty upon binding.[1] Furthermore, the three-dimensional nature of the cyclobutane scaffold can disrupt planarity, which may improve aqueous solubility and metabolic stability by serving as a bioisostere for various functional groups.[1][3]

Anticancer Activity: A Prominent Therapeutic Area

Cyclobutane-containing compounds have demonstrated significant promise in oncology, with several approved drugs and numerous investigational agents targeting various cancer-related pathways.

Marketed Anticancer Drugs

Carboplatin , a platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[4] Its cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, reducing the nephrotoxicity associated with its predecessor, cisplatin.

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[5] The spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding affinity for the androgen receptor.[5]

Inhibition of Tubulin Polymerization

A notable mechanism of anticancer activity for some cyclobutane derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Analogs of combretastatin A4, a potent natural tubulin inhibitor, have been synthesized where the cis-stilbene unit is replaced with a 1,3-disubstituted cyclobutane moiety to prevent unwanted cis/trans-isomerization.[6][7]

Targeting Signaling Pathways

Cyclobutane-containing compounds are being explored as inhibitors of key signaling pathways implicated in cancer progression, such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and integrin-mediated signaling.[8][9]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclobutane-containing compounds against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Combretastatin A4 Analog | cis-2a | HepG2 | 1.8 ± 0.2 | [10] |

| Combretastatin A4 Analog | cis-2a | SK-N-DZ | 2.5 ± 0.3 | [10] |

| Combretastatin A4 Analog | trans-2b | HepG2 | 3.1 ± 0.4 | [10] |

| Combretastatin A4 Analog | trans-2b | SK-N-DZ | 4.2 ± 0.5 | [10] |

| Benzo[a]phenazine Derivative | Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [11] |

| Androgen Receptor Antagonist | Apalutamide | LNCaP/AR | 16 (nM) | [12] |

Antiviral Activity: A Broad Spectrum of Action

Cyclobutane nucleoside analogs have emerged as a significant class of antiviral agents, demonstrating activity against a range of viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[4][13] The cyclobutane ring serves as a carbocyclic mimic of the sugar moiety in natural nucleosides.

Quantitative Data on Antiviral Activity

The table below presents the effective concentration (EC50) values for representative cyclobutane-containing antiviral compounds.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Cyclobutyl Guanine Analog (7) | Herpes Simplex Virus 1 (HSV-1) | - | Active | [4] |

| Cyclobutyl Guanine Analog (7) | Human Cytomegalovirus (HCMV) | - | Active | [4] |

| Cyclobutyl Adenine Analog (9) | Herpes Simplex Virus 1 (HSV-1) | - | Active | [4] |

| Cyclobutyl Adenine Analog (9) | Human Cytomegalovirus (HCMV) | - | Active | [4] |

| Boceprevir (HCV Protease Inhibitor) | Hepatitis C Virus (HCV) Genotype 1b Replicon | Huh7 | 0.2 - 0.4 | [14] |

*Specific EC50 values were not provided in the source, but the compounds were reported as highly active.

Antimicrobial and Other Biological Activities

Naturally occurring cyclobutane-containing alkaloids, often isolated from marine sponges and other organisms, have exhibited a range of biological activities, including antimicrobial, antibacterial, and antifungal properties.[15][16] For instance, sceptrin, an alkaloid from the sponge Agelas sceptrum, shows activity against various bacteria and fungi.[15]

Quantitative Data on Antimicrobial and Other Activities

| Compound | Activity | Organism/Receptor | MIC/Affinity (µM) | Reference |

| Sceptrin | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | *Active | [15] |

| Sceptrin | VIP Receptor Affinity | - | 19.8 | [15] |

| Ageliferine | VIP Receptor Affinity | - | 19.2 | [15] |

*Minimum Inhibitory Concentration (MIC) values were not specified, but the compound was reported to have antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of cyclobutane-containing compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells and to determine their IC50 values.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclobutane derivative (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the compound concentration to determine the IC50.[1]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Test compound

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute tubulin to a concentration of 3 mg/mL in G-PEM buffer.[17]

-

In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

-

Add the test compound at varying concentrations to the wells.

-

Initiate polymerization by adding GTP.

-

Record the absorbance at 340 nm every 60 seconds for one hour to monitor the rate of tubulin polymerization.[17]

HCV NS3/4A Protease Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the hepatitis C virus NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT)

-

Test compound

-

384-well black microplate

-

Fluorometer

Procedure:

-

Perform the assay in a 384-well microplate in a total volume of 30 µL.[18]

-

The final concentrations in the assay should be approximately 40 nM for the enzyme and 60 µM for the substrate.[18]

-

Add the test compound at various concentrations to the wells containing the enzyme and buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

Calculate the rate of reaction and determine the inhibitory concentration (IC50) of the test compound.

Androgen Receptor (AR) Binding Assay

This competitive binding assay quantifies the affinity of a compound for the androgen receptor.

Materials:

-

Source of AR (e.g., prostate cancer cell lysates or recombinant AR protein)

-

Radiolabeled androgen (e.g., ³H-R1881)

-

Test compound

-

Scintillation counter

Procedure:

-

Incubate the AR source with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of the test compound.

-

After reaching equilibrium, separate the bound from the unbound radioligand.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

The ability of the test compound to displace the radiolabeled androgen is a measure of its binding affinity for the AR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by cyclobutane-containing compounds is essential for understanding their mechanisms of action.

Caption: The JAK-STAT signaling pathway and its inhibition by cyclobutane-containing compounds.

Caption: Integrin-mediated signaling and its antagonism by cyclobutane-based inhibitors.

Caption: A general experimental workflow for the evaluation of bioactive cyclobutane compounds.

Conclusion

The cyclobutane ring has firmly established itself as a valuable scaffold in the design of novel therapeutic agents. Its unique structural properties offer medicinal chemists a powerful tool to modulate the pharmacological profiles of small molecules, leading to enhanced potency, selectivity, and pharmacokinetic properties. The diverse biological activities of cyclobutane-containing compounds, ranging from anticancer and antiviral to antimicrobial effects, underscore the broad therapeutic potential of this structural motif. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to advance, we can anticipate the discovery and development of a new generation of innovative medicines built upon this versatile four-membered ring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3-Cyclobutyl-3-oxopropanenitrile from ethyl cyclobutanecarboxylate

Abstract

This application note provides a detailed protocol for the synthesis of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Claisen-type condensation reaction between ethyl cyclobutanecarboxylate and acetonitrile, utilizing potassium tert-butoxide as the base. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction pathway, detailed experimental procedures, required materials and equipment, and expected outcomes, tailored for researchers in organic synthesis and drug development.

Introduction

β-Ketonitriles are highly versatile synthetic intermediates due to the presence of two reactive functional groups, making them crucial building blocks for the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][2] The synthesis of 3-cyclobutyl-3-oxopropanenitrile from ethyl cyclobutanecarboxylate proceeds via a Claisen condensation mechanism.[3][4] In this reaction, a strong base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester.[5] Subsequent elimination of an ethoxide ion yields the β-ketonitrile.[4] A stoichiometric amount of base is typically required as the product is more acidic than the starting nitrile, and its deprotonation drives the reaction to completion.[1] Potassium tert-butoxide (KOt-Bu) in an ethereal solvent is an effective and commonly used base for this transformation.[1]

Reaction Pathway

The overall synthetic transformation is depicted below:

Scheme 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

-

Reactants: Ethyl cyclobutanecarboxylate, Acetonitrile

-

Reagents: Potassium tert-butoxide (KOt-Bu)

-

Solvent: Tetrahydrofuran (THF)

-

Product: 3-Cyclobutyl-3-oxopropanenitrile

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-cyclobutyl-3-oxopropanenitrile.

Materials and Equipment

| Material/Equipment | Specification |

| Ethyl cyclobutanecarboxylate | ≥98% purity |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% |

| Potassium tert-butoxide (KOt-Bu) | ≥98% |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |

| Hydrochloric Acid (HCl) | 1 M aqueous solution |

| Ethyl Acetate (EtOAc) | ACS grade |

| Saturated Sodium Chloride (brine) | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Round-bottom flask | 250 mL, three-neck |

| Reflux condenser | |

| Addition funnel | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Nitrogen or Argon gas supply | |

| Rotary evaporator | |

| Standard laboratory glassware |

Procedure

-

Reaction Setup:

-

A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

-

Potassium tert-butoxide (6.2 g, 55 mmol, 1.1 equiv) is quickly added to the flask against a positive flow of inert gas.

-

Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula or syringe.

-

-

Addition of Reactants:

-

In a separate, dry flask, prepare a solution of ethyl cyclobutanecarboxylate (6.4 g, 50 mmol, 1.0 equiv) and anhydrous acetonitrile (5.1 mL, 4.0 g, 97.5 mmol, 1.95 equiv).

-

This solution is drawn into a syringe and added dropwise to the stirred suspension of KOt-Bu in THF at room temperature over a period of 30 minutes. An exotherm may be observed.

-

-

Reaction:

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C) using a heating mantle.

-

The reaction is maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

After the reaction is deemed complete, the flask is cooled to 0 °C in an ice bath.

-

The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl (60 mL) to neutralize the excess base and protonate the product enolate.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride (brine, 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-cyclobutyl-3-oxopropanenitrile as a colorless to pale yellow oil.

-

Data Presentation

Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 14924-53-9 |

| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 865-47-4 |

| 3-Cyclobutyl-3-oxopropanenitrile | C₇H₉NO | 123.15 | 118431-89-3 |

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 65-75% (representative) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available (estimated to be high, vacuum distillation recommended) |

| Purity (post-purification) | ≥97% |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 3-cyclobutyl-3-oxopropanenitrile.

Reaction Mechanism

Caption: Simplified mechanism of the Claisen-type condensation.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of 3-cyclobutyl-3-oxopropanenitrile. The use of potassium tert-butoxide provides an efficient means to achieve the desired Claisen-type condensation with good yields. This procedure is well-suited for laboratory settings focused on the synthesis of complex organic molecules for pharmaceutical and materials science applications. Careful execution of the anhydrous technique and purification steps is crucial for obtaining a high-purity product.

References

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

Synthetic Route for 3-Cyclobutyl-3-oxopropanenitrile via Claisen Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The described method is based on the Claisen condensation, a robust carbon-carbon bond-forming reaction. This protocol outlines the reaction between ethyl cyclobutanecarboxylate and acetonitrile, facilitated by a strong base, sodium ethoxide.

Introduction

β-Ketonitriles are versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmaceutical agents. The Claisen condensation represents a classical and efficient method for the formation of these motifs. The reaction proceeds via the nucleophilic attack of a nitrile enolate on an ester, followed by the elimination of an alkoxide. In this application, the anion of acetonitrile, generated in situ by sodium ethoxide, attacks the electrophilic carbonyl carbon of ethyl cyclobutanecarboxylate to yield the target compound. The choice of a strong base is critical for the deprotonation of the α-carbon of acetonitrile to initiate the condensation.

Synthetic Pathway

The synthesis of 3-cyclobutyl-3-oxopropanenitrile is a two-step process starting from cyclobutanecarboxylic acid. The first step involves the esterification of the carboxylic acid to produce ethyl cyclobutanecarboxylate, which then undergoes a Claisen condensation with acetonitrile.

Application Notes and Protocols: 3-Cyclobutyl-3-oxopropanenitrile as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utility of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the preparation of diverse heterocyclic scaffolds for medicinal chemistry and drug discovery. This document details the synthesis of the precursor and its subsequent conversion into pyrazole, pyridine, and thiophene derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.

Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile

| Property | Value |

| CAS Number | 118431-89-3[1][2] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1] |

| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg[2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

3-Cyclobutyl-3-oxopropanenitrile is synthesized via a Claisen condensation reaction between a cyclobutanecarboxylate ester and acetonitrile, facilitated by a strong base.

Caption: Synthetic workflow for 3-Cyclobutyl-3-oxopropanenitrile.

Experimental Protocol: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.

Materials:

-

Ethyl cyclobutanecarboxylate

-

Acetonitrile

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of ethyl cyclobutanecarboxylate (1.0 equivalent) and acetonitrile (1.1 equivalents) in anhydrous THF.

-

Add the solution from the dropping funnel to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-